molecular formula C12H16ClF2NO B1318310 4-[(3,4-Difluorophenoxy)methyl]piperidine hydrochloride CAS No. 1050509-63-1

4-[(3,4-Difluorophenoxy)methyl]piperidine hydrochloride

Cat. No.: B1318310
CAS No.: 1050509-63-1
M. Wt: 263.71 g/mol
InChI Key: SILMBTSXGIERPB-UHFFFAOYSA-N
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Description

4-[(3,4-Difluorophenoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C12H16ClF2NO. It is characterized by the presence of a piperidine ring substituted with a difluorophenoxy group. This compound is often used in various scientific research applications due to its unique chemical properties .

Scientific Research Applications

4-[(3,4-Difluorophenoxy)methyl]piperidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in biochemical studies to investigate its effects on biological systems.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle this compound with appropriate safety measures.

Preparation Methods

The synthesis of 4-[(3,4-Difluorophenoxy)methyl]piperidine hydrochloride typically involves the reaction of 3,4-difluorophenol with piperidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-[(3,4-Difluorophenoxy)methyl]piperidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the difluorophenoxy group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .

Mechanism of Action

The mechanism of action of 4-[(3,4-Difluorophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The difluorophenoxy group is believed to play a crucial role in its activity, potentially affecting various cellular processes. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds to 4-[(3,4-Difluorophenoxy)methyl]piperidine hydrochloride include:

Properties

IUPAC Name

4-[(3,4-difluorophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO.ClH/c13-11-2-1-10(7-12(11)14)16-8-9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILMBTSXGIERPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC(=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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